molecular formula C18H16N2O3 B5308303 3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole

3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole

Cat. No. B5308303
M. Wt: 308.3 g/mol
InChI Key: FEARWRRQUPRCMS-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole, also known as NVPEEI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NVPEEI is a derivative of indole, a heterocyclic organic compound that is widely found in nature. The unique chemical structure of NVPEEI makes it a promising candidate for use in scientific research, particularly in the fields of pharmacology and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. This inhibition may contribute to the cytotoxic effects of this compound on cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies have also suggested that this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole for lab experiments is its synthetic nature, which allows for precise control over its chemical composition and purity. This makes it an ideal candidate for use in medicinal chemistry and drug discovery research. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on 3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole. One area of interest is in the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the study of this compound's neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis and experimental conditions.

Synthesis Methods

3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole can be synthesized using a variety of methods, including the condensation of 2-phenoxyethylamine with 3-acetylindole followed by nitration and reduction. Another method involves the reaction of 2-phenoxyethylamine with 3-nitroindole in the presence of a palladium catalyst. These methods have been optimized to produce high yields of pure this compound.

Scientific Research Applications

3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of pharmacology, where this compound has been shown to have significant cytotoxic effects on cancer cells. Studies have also shown that this compound has potential as an anti-inflammatory agent and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

3-[(Z)-2-nitroethenyl]-1-(2-phenoxyethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-20(22)11-10-15-14-19(18-9-5-4-8-17(15)18)12-13-23-16-6-2-1-3-7-16/h1-11,14H,12-13H2/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEARWRRQUPRCMS-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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